molecular formula C21H23ClN4O4 B14431888 Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride CAS No. 78915-47-6

Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride

Cat. No.: B14431888
CAS No.: 78915-47-6
M. Wt: 430.9 g/mol
InChI Key: KFBWDUGTINRTBE-UHFFFAOYSA-N
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Description

Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride is a complex organic compound that features a unique structure combining a benzoate ester, an oxadiazolium ring, and a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride typically involves multiple steps. One common route includes the formation of the oxadiazolium ring through the cyclization of appropriate precursors under controlled conditions. The phenylpropan-2-yl group is introduced via alkylation reactions, and the final esterification step involves the reaction of the intermediate with methyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.

    Phenylpropan-2-yl Compounds: Compounds with the phenylpropan-2-yl group have comparable reactivity and biological activities.

Uniqueness

Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

78915-47-6

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride

InChI

InChI=1S/C21H22N4O4.ClH/c1-15(12-16-6-4-3-5-7-16)25-14-19(29-24-25)23-21(27)22-13-17-8-10-18(11-9-17)20(26)28-2;/h3-11,14-15H,12-13H2,1-2H3,(H-,22,23,24,27);1H

InChI Key

KFBWDUGTINRTBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NCC3=CC=C(C=C3)C(=O)OC.[Cl-]

Origin of Product

United States

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